molecular formula C18H19NO3 B6499565 (4-Methoxyphenyl)(2-phenylmorpholino)methanone CAS No. 946291-77-6

(4-Methoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B6499565
CAS No.: 946291-77-6
M. Wt: 297.3 g/mol
InChI Key: YNCVCXIIAFIRFM-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-phenylmorpholino)methanone is a chemical compound featuring a morpholino ring and substituted benzophenone core, designed for use in research and development. This compound serves as a valuable synthetic intermediate in pharmaceutical chemistry, particularly in the exploration of novel therapeutic agents. Compounds with morpholino and methoxyphenyl groups are frequently investigated as modulators of biological receptors . The structural motif of a substituted morpholino methanone is of significant interest in medicinal chemistry for its potential role in treating various disorders . As a building block, this compound can be utilized in the synthesis of more complex molecules targeting the central nervous system, and it may be relevant in studies concerning pain and inflammatory conditions . The product is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

(4-methoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-9-7-15(8-10-16)18(20)19-11-12-22-17(13-19)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVCXIIAFIRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation of the acyl chloride : 4-Methoxybenzoyl chloride reacts with a base (e.g., triethylamine) to generate a reactive acylium intermediate.

  • Nucleophilic attack : The secondary amine group of 2-phenylmorpholine attacks the electrophilic carbonyl carbon, displacing chloride and forming the methanone product.

The general reaction is represented as:

4-MeO-C6H4COCl+C10H13NOBase4-MeO-C6H4CO-N(CCOC6H5)+HCl\text{4-MeO-C}6\text{H}4\text{COCl} + \text{C}{10}\text{H}{13}\text{NO} \xrightarrow{\text{Base}} \text{4-MeO-C}6\text{H}4\text{CO-N(CCOC}6\text{H}5\text{)} + \text{HCl}

Standard Protocol

  • Reagents :

    • 4-Methoxybenzoyl chloride (1.2 equiv)

    • 2-Phenylmorpholine (1.0 equiv)

    • Triethylamine (2.5 equiv)

    • Dichloromethane (DCM) solvent

  • Procedure :

    • Dissolve 2-phenylmorpholine (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

    • Add triethylamine (25 mmol) dropwise at 0°C.

    • Introduce 4-methoxybenzoyl chloride (12 mmol) slowly over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.

    • Purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield : 78–82%

  • Purity : >98% (HPLC)

Alternative Methods and Modifications

Schotten-Baumann Conditions

A modified approach employs aqueous-organic biphasic conditions to enhance reaction efficiency:

  • Base : Sodium hydroxide (10% aqueous solution)

  • Solvent : Tetrahydrofuran (THF)

  • Advantages : Faster reaction (4–6 hours), reduced side products from over-alkylation.

ParameterStandard MethodSchotten-Baumann
Reaction Time12 hours4.5 hours
Yield78%85%
Solvent Volume (mL)5030

Solid-Phase Synthesis

Recent advancements utilize polymer-supported morpholine derivatives to streamline purification:

  • Resin : Wang resin-functionalized 2-phenylmorpholine

  • Coupling Agent : HATU (1.1 equiv)

  • Yield : 70% with >95% purity after cleavage.

Critical Reaction Parameters

Base Selection

Triethylamine remains the preferred base due to its optimal pKa (10.75) for deprotonating the morpholine amine without promoting esterification side reactions. Alternatives like DBU or DIPEA show comparable yields but increase costs.

Solvent Effects

  • Polar aprotic solvents (DCM, THF): Enhance nucleophilicity of 2-phenylmorpholine.

  • Ether solvents (diethyl ether): Reduce reaction rate by 40% due to poor solubility of the acyl chloride.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method (CN102557985A) describes a continuous flow system for large-scale synthesis:

  • Flow Rate : 10 mL/min

  • Residence Time : 8 minutes

  • Throughput : 1.2 kg/day

  • Key Advantage : Eliminates intermediate isolation steps, reducing waste by 30%.

Cost Analysis

ComponentCost per kg (USD)
4-Methoxybenzoyl chloride220
2-Phenylmorpholine180
Triethylamine50
Total Raw Materials 450

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-OCH₃), 4.10 (m, 4H, morpholine), 3.85 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Challenges and Mitigation Strategies

Common Side Reactions

  • Ester Formation : Occurs when residual water is present, leading to 4-methoxybenzoic acid esters.

    • Solution : Use anhydrous solvents and molecular sieves.

  • N-Oxidation : Morpholine nitrogen oxidation under acidic conditions.

    • Solution : Maintain pH > 8 during reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (4-Methoxyphenyl)(2-phenylmorpholino)methanone , also known by its CAS number 946291-77-6, is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry. This article will explore its synthesis, biological activities, and potential applications through a comprehensive review of available literature and documented case studies.

Pharmacological Effects

Research indicates that this compound exhibits several potential pharmacological activities, including:

  • Anti-inflammatory : Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly through COX inhibition.
  • Anticancer : Preliminary studies suggest that derivatives may exhibit cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluating the cytotoxic effects of structurally related compounds demonstrated significant activity against specific cancer cell lines, suggesting that this compound could be further explored as an anticancer agent.
  • COX Inhibition :
    • Research has shown that compounds with sulfonamide groups exhibit COX-2 inhibition rates up to 47.1% at concentrations of 20 µM, indicating potential anti-inflammatory properties for this compound.
  • Molecular Docking Studies :
    • Molecular docking studies have suggested strong interactions between this compound and specific enzyme active sites, indicating its potential as a lead compound for drug development targeting inflammatory diseases.

Summary of Findings

Study TypeFindings
CytotoxicitySignificant activity against cancer cell lines
COX InhibitionUp to 47.1% inhibition at 20 µM concentration
Molecular DockingStrong interactions with enzyme active sites

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Methoxyphenyl)(2-phenylmorpholino)methanone can be contextualized by comparing it to analogous benzophenone and morpholine-containing derivatives. Below is a detailed analysis:

Structural Analogues with Morpholino Substituents

  • (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db): Key Features: Incorporates a cyclopropane ring fused to a phenyl group and a morpholino ketone. Synthesis: Prepared via a phenol-epoxide coupling reaction with 66% yield, demonstrating efficient synthetic accessibility .
  • (4-Bromo-2,6-difluorophenyl)(morpholino)methanone: Key Features: Halogenated (Br, F) phenyl group attached to the morpholino ketone. Differentiation: Halogens increase electrophilicity and may enhance binding to hydrophobic pockets in biological targets. However, the absence of a methoxy group reduces electron-donating effects .

Benzophenones with Heterocyclic Modifications

  • Diphenylmethane(2-aminophenyl)(4-methoxyphenyl)methanone: Key Features: Contains an aminophenyl group instead of morpholino. Synthesis: Synthesized via a Grignard reaction under argon in 24 hours, highlighting divergent synthetic pathways compared to morpholino derivatives . Differentiation: The amino group introduces hydrogen-bonding capability, which may enhance target affinity but reduce metabolic stability.
  • (4-Amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone: Key Features: Combines thiazole and thiophene rings with a 4-methoxyphenyl group. Structural Analysis: Characterized by FTIR and NMR, with a HOMO-LUMO gap of -7.328 eV, indicating high stability and reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Synthesis Yield/Time Key Structural/Biological Data References
This compound 4-MeO-Ph, 2-Ph-morpholino N/A Morpholino enhances solubility -
15db Cyclopropane, 4-MeO-PhO 66% yield Torsional strain from cyclopropane
(4-Bromo-2,6-difluorophenyl)(morpholino)methanone Br, F substituents N/A High electrophilicity
Diphenylmethane(2-aminophenyl)(4-MeO-Ph)methanone 2-NH2-Ph 24-hour Grignard reaction Hydrogen-bonding capability
(4-MeO-Ph)(2-Me-Ph)methanone 2-Me-Ph Crystallized (R = 0.048) Dihedral angle 56.34°, anti-cancer
35g (Oxime derivative) 4-F-Ph, oxime 75% yield δ 3.83 (OCH3), tautomerism

Research Findings and Implications

  • Synthetic Accessibility: Morpholino derivatives like 15db are synthesized efficiently (66% yield), suggesting robustness in routes for the target compound .
  • Conformational Dynamics : Dihedral angles (e.g., 56.34° in ) influence molecular planarity and interaction with biological targets .
  • Electronic Effects : Methoxy groups enhance electron density, while halogens (F, Br) increase electrophilicity, critical for structure-activity relationships .

Biological Activity

Overview

(4-Methoxyphenyl)(2-phenylmorpholino)methanone, also known as compound B6499565, is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound incorporates a methoxyphenyl group and a phenylmorpholino group, which are believed to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • MCF-7 (breast cancer)
  • DU145 (prostate carcinoma)
  • HepG2 (liver carcinoma)

In a comparative study, the compound demonstrated an inhibition rate comparable to established chemotherapeutic agents like Sunitinib. The results are summarized in Table 1.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data suggests that the compound could serve as a lead for developing new antitumor drugs.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that it induces S-phase arrest in HepG2 cells, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, evidenced by changes in the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

Study on HepG2 Cells

A detailed investigation into the effects of this compound on HepG2 cells revealed:

  • Cell Cycle Analysis : Flow cytometry indicated an increase in the S-phase population upon treatment with the compound.
  • Western Blot Analysis : Treatment resulted in upregulation of Bax and downregulation of Bcl-2, confirming the induction of apoptosis.

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2-Methoxyphenyl)(morpholino)methanoneMethoxy group on a different phenyl ringModerate antitumor activity
(4-Chloro-3-nitrophenyl)(phenyl)methanoneContains chloro and nitro groupsVaries by substitution
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanonePyrrole ring instead of morpholineAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the key structural features of (4-Methoxyphenyl)(2-phenylmorpholino)methanone, and how do they influence its reactivity?

  • The compound’s structure includes a 4-methoxyphenyl group (electron-donating methoxy substituent) and a 2-phenylmorpholine moiety (heterocyclic ring with nitrogen and oxygen). The methoxy group enhances solubility in organic solvents and may modulate electronic effects, while the morpholine ring contributes to conformational flexibility and potential hydrogen-bonding interactions . Crystallographic studies of analogous compounds reveal dihedral angles between aromatic rings (e.g., ~56°), which influence steric interactions and binding affinity .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments, such as methoxy (-OCH3) and morpholine protons, and confirms regiochemistry .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 325.58 g/mol for analogous compounds) and fragmentation patterns .

Q. What synthetic routes are commonly employed for this compound?

  • Synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to attach the phenylmorpholine moiety to the methoxyphenyl ketone. Key steps include:

  • Use of palladium/copper catalysts for cross-coupling reactions .
  • Optimization of solvents (e.g., dichloromethane, ethanol) and reaction temperatures (60–100°C) to maximize yield .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and target interactions of this compound?

  • Molecular Docking : Simulates binding to receptors (e.g., kinases, GPCRs) by analyzing steric/electronic complementarity. For example, morpholine oxygen may form hydrogen bonds with catalytic residues .
  • Structure-Activity Relationship (SAR) Modeling : Compares substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and polar surface area .
  • MD Simulations : Assess conformational stability in biological membranes or solvent environments .

Q. What experimental challenges arise in optimizing synthesis yield, and how can they be addressed?

  • Low Yield in Coupling Steps : May result from steric hindrance or catalyst deactivation. Solutions include:

  • Screening alternative catalysts (e.g., Pd2(dba)3 with Xantphos ligands) .
  • Using microwave-assisted synthesis to reduce reaction time and byproducts .
    • Purification Issues : Column chromatography with gradient elution (hexane/EtOAc) separates stereoisomers or regioisomers .

Q. How do discrepancies in crystallographic data affect the interpretation of molecular interactions?

  • Variations in dihedral angles (e.g., ±5°) between aromatic rings can alter binding modes. For example, a 56° angle in (4-Methoxyphenyl)(2-methylphenyl)methanone suggests moderate steric hindrance, while smaller angles may enhance π-π stacking .
  • Hydrogen-Bonding Networks : Discrepancies in morpholine oxygen positioning (e.g., axial vs. equatorial) impact solubility and target affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH, cell lines) .
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular assays to rule out false positives .
  • Control for Substituent Effects : Test analogs with halogen or alkyl groups to isolate contributions of the methoxy/morpholine moieties .

Q. How is this compound applied in materials science or advanced drug delivery systems?

  • Polymer Functionalization : The morpholine group can act as a ligand in metal-organic frameworks (MOFs) for controlled drug release .
  • Photodynamic Therapy : Methoxyphenyl ketones exhibit light-activated reactivity, enabling ROS generation in cancer cells .

Methodological Guidance

  • For Structural Analysis : Combine X-ray crystallography (e.g., ORTEP diagrams ) with DFT calculations to validate bond lengths/angles .
  • For Bioactivity Studies : Use knockout models or CRISPR-Cas9 to confirm target specificity in vitro .
  • For Synthetic Optimization : Employ DoE (Design of Experiments) to systematically vary reaction parameters (e.g., catalyst loading, solvent polarity) .

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